![molecular formula C21H27N5O2S B2568837 N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899951-34-9](/img/structure/B2568837.png)
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27N5O2S and its molecular weight is 413.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases , and protein kinase B (PKB or Akt) , which are key components of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to bind to their targets through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . They provide ATP-competitive, nano-molar inhibition with selectivity for their targets .
Biochemical Pathways
Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is a key downstream component in the activation of PKB, leading to the phosphorylation of several enzyme or transcription factor substrates, promoting proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biologische Aktivität
N-benzyl-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C22H29N5O2S, with a molecular weight of 427.57 g/mol. The compound features a benzyl group attached to a thioacetamide moiety linked to a piperazine derivative, which is significant in determining its biological activity.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in inflammatory processes and cancer progression. Its structure suggests potential inhibition of cyclooxygenase enzymes (COX), which are critical in the inflammatory response.
Anticancer Properties
Molecular docking studies have shown that N-benzyl derivatives can inhibit the activity of epidermal growth factor receptor (EGFR) tyrosine kinase, a pivotal player in cancer cell proliferation. For instance, a related compound demonstrated significant binding affinity to EGFR with an IC50 value comparable to standard anticancer drugs .
Anti-inflammatory Effects
The compound exhibits potential anti-inflammatory activity by inhibiting COX enzymes. In vitro studies have reported that derivatives of this compound showed selectivity towards COX-II over COX-I, indicating a favorable profile for reducing inflammation with fewer gastrointestinal side effects compared to traditional NSAIDs .
Research Findings
Study | Compound Tested | Target | IC50 Value | Activity |
---|---|---|---|---|
Chahal et al. (2023) | N-benzyl derivative | COX-II | 0.52 μM | High selectivity and potency |
Hwang et al. (2023) | Related pyrazole derivatives | COX-I/II | 5.01 μM | Moderate inhibition |
Alegaon et al. (2023) | Pyrido derivatives | EGFR | Similar to Olmitinib | Anticancer activity |
Case Studies
- Case Study on Anticancer Activity : A study evaluated the anticancer effects of N-benzyl derivatives on human colon cancer (HT29) and prostate cancer (DU145) cell lines. Results indicated significant cytotoxicity and apoptosis induction in treated cells compared to controls .
- Case Study on Anti-inflammatory Properties : In vivo experiments demonstrated that compounds similar to N-benzyl derivatives significantly reduced edema in animal models of inflammation, supporting their potential as therapeutic agents for inflammatory diseases .
Eigenschaften
IUPAC Name |
N-benzyl-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-24-10-12-25(13-11-24)26-18-9-5-8-17(18)20(23-21(26)28)29-15-19(27)22-14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-15H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEVVIPGIZHJKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.